5-(4-Acetylpiperazin-1-yl)-4-chloropyridazin-3(2H)-one

Catalog No.
S999200
CAS No.
1243063-00-4
M.F
C10H13ClN4O2
M. Wt
256.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-Acetylpiperazin-1-yl)-4-chloropyridazin-3(2H)...

CAS Number

1243063-00-4

Product Name

5-(4-Acetylpiperazin-1-yl)-4-chloropyridazin-3(2H)-one

IUPAC Name

4-(4-acetylpiperazin-1-yl)-5-chloro-1H-pyridazin-6-one

Molecular Formula

C10H13ClN4O2

Molecular Weight

256.69 g/mol

InChI

InChI=1S/C10H13ClN4O2/c1-7(16)14-2-4-15(5-3-14)8-6-12-13-10(17)9(8)11/h6H,2-5H2,1H3,(H,13,17)

InChI Key

IAMAUUVLHYPRDG-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2=C(C(=O)NN=C2)Cl

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C(=O)NN=C2)Cl

5-(4-Acetylpiperazin-1-yl)-4-chloropyridazin-3(2H)-one is a heterocyclic compound characterized by a pyridazine ring that is substituted with a chlorine atom and a piperazine ring featuring an acetyl group. Its molecular formula is C12_{12}H14_{14}ClN3_3O, and it possesses a molecular weight of approximately 255.71 g/mol. The compound's structure includes a piperazine moiety, which is known for its role in various pharmacological activities, making this compound of interest in medicinal chemistry and drug development.

  • Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, which may convert certain functional groups to alcohols or amines.
  • Substitution: The chlorine atom in the pyridazine ring can be replaced by various nucleophiles like amines, thiols, or alkoxides under basic conditions.

Preliminary studies suggest that 5-(4-Acetylpiperazin-1-yl)-4-chloropyridazin-3(2H)-one exhibits significant biological activity. It has been associated with potential anticancer properties through its interaction with enzymes involved in DNA replication and repair. The compound may inhibit key signaling pathways in cancer cells, leading to apoptosis (programmed cell death) or cell cycle arrest.

The synthesis of 5-(4-Acetylpiperazin-1-yl)-4-chloropyridazin-3(2H)-one typically involves several key steps:

  • Formation of the Pyridazine Ring: This is achieved through the reaction of hydrazine with a suitable dicarbonyl compound.
  • Piperazine Substitution: A piperazine derivative reacts with the chloropyridazine intermediate via nucleophilic substitution.
  • Acetylation: Finally, the piperazine ring undergoes acetylation using acetic anhydride or acetyl chloride under basic conditions.

In industrial settings, these methods may be optimized for large-scale production, employing continuous flow reactors and high-throughput screening to enhance yield and selectivity.

5-(4-Acetylpiperazin-1-yl)-4-chloropyridazin-3(2H)-one has potential applications in pharmaceuticals, particularly as an anticancer agent. Its unique structural features may allow it to interact with specific biological targets, making it a candidate for further drug development studies. Additionally, it could serve as a precursor for synthesizing other biologically active compounds due to its versatile reactivity.

Interaction studies have indicated that 5-(4-Acetylpiperazin-1-yl)-4-chloropyridazin-3(2H)-one may engage with various molecular targets within cells, particularly those involved in cancer progression. By inhibiting specific enzymes or pathways associated with tumor growth, the compound could play a role in therapeutic strategies against malignancies.

Several compounds share structural similarities with 5-(4-Acetylpiperazin-1-yl)-4-chloropyridazin-3(2H)-one:

Compound NameStructure FeaturesUniqueness
4-ChloropyridazineLacks the piperazine and acetyl groupsSimpler structure with limited biological activity
4-(4-Acetylpiperazin-1-yl)pyridazineSimilar piperazine substitution but different positioningVariation in biological activity due to structural differences
5-(4-Methylpiperazin-1-yl)-4-chloropyridazin-3(2H)-oneContains a methyl group instead of an acetyl groupChanges chemical properties and potential interactions

The uniqueness of 5-(4-Acetylpiperazin-1-yl)-4-chloropyridazin-3(2H)-one lies in its combination of the acetylpiperazine and chloropyridazine moieties, which provide distinct chemical reactivity and potential biological activity compared to its analogs.

XLogP3

-0.3

Dates

Modify: 2023-08-16

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